molecular formula C17H20N2O2 B3072394 N-(3-Aminophenyl)-4-butoxybenzamide CAS No. 1016730-46-3

N-(3-Aminophenyl)-4-butoxybenzamide

Cat. No. B3072394
CAS RN: 1016730-46-3
M. Wt: 284.35 g/mol
InChI Key: QQGNGWYCCWXSDK-UHFFFAOYSA-N
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Description

“N-(3-Aminophenyl)-4-butoxybenzamide” is a compound that contains an amide group. Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom. They are commonly found in a wide range of natural products and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “N-(3-Aminophenyl)-4-butoxybenzamide” were not found, a general approach for the synthesis of N-arylamides was described in a paper . This method involves the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-(3-aminophenyl)benzonitrile, was studied using Density Functional Theory . The calculated wavenumbers were well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .


Chemical Reactions Analysis

A study on the fragmentation of protonated N-(3-Aminophenyl)benzamide and its derivatives in the gas phase was found . The study observed a rearrangement product ion through nitrogen-oxygen (N–O) exchange .

Scientific Research Applications

Anticonvulsant Potential

N-(3-Aminophenyl)-4-butoxybenzamide and its related compounds have been studied for their anticonvulsant properties. Retrobenzamides, including N-(aminophenyl) benzamides, have been developed with the perspective of designing phenytoinergic agents. These compounds were evaluated for their anticonvulsant and neurotoxic properties in mice and rats using two seizure models: maximal electroshock-induced seizures (MES) and seizures induced by subcutaneous administration of pentylenetetrazole (scPtz). The amino derivatives, specifically N-(aminophenyl) benzamides, demonstrated good anticonvulsant potential in the MES test. However, their activity varied between species and administration routes, suggesting potential issues with rapid metabolism, reduced intestinal absorption, or increased elimination from the body. Some compounds, especially those with a methyl substitution on the N-phenyl moiety, showed less discrepancy in activity between mice and rats, indicating possible strategies to enhance their pharmacological profile (Bourhim et al., 1997).

Safety and Hazards

The safety data sheet for a similar compound, N-(3-Aminophenyl)formamide, was found . It provides information on necessary first-aid measures, hazards identification, and other safety-related aspects .

properties

IUPAC Name

N-(3-aminophenyl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)12-15/h4-10,12H,2-3,11,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGNGWYCCWXSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-4-butoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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